molecular formula C11H7Cl2NO B8383412 2-(2,5-Dichlorobenzoyl)pyrrole

2-(2,5-Dichlorobenzoyl)pyrrole

Cat. No.: B8383412
M. Wt: 240.08 g/mol
InChI Key: IDZBWUVPACABIZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzoyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a 2,5-dichlorobenzoyl group. This structure confers unique electronic and steric properties, making it a critical intermediate in pharmaceutical chemistry. Notably, derivatives of this compound, such as ixazomib (a proteasome inhibitor), are utilized in oncology, particularly for treating multiple myeloma . The 2,5-dichloro substitution on the benzoyl moiety enhances metabolic stability and binding affinity to biological targets like the 20S proteasome . Its molecular formula is C₁₁H₇Cl₂NO, with a molecular weight of 240.09 g/mol (calculated based on atomic composition).

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H7Cl2NO/c12-7-3-4-9(13)8(6-7)11(15)10-2-1-5-14-10/h1-6,14H

InChI Key

IDZBWUVPACABIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, physicochemical, and biological distinctions between 2-(2,5-dichlorobenzoyl)pyrrole and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-(2,5-Dichlorobenzoyl)pyrrole C₁₁H₇Cl₂NO 240.09 2,5-dichlorobenzoyl, pyrrole Proteasome inhibition (via derivatives)
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C₁₁H₈Cl₂NO₂ 265.09 2,6-dichlorobenzyl, pyrrolidine Anticonvulsant potential
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate C₂₆H₂₂N₄O₄ 454.47 Cyano, aminophenyl, ester groups Anticancer (preclinical)
Ixazomib (active metabolite) C₁₄H₁₉BCl₂N₂O₄ 361.03 Boronate, dichlorobenzoyl, peptide FDA-approved proteasome inhibitor

Structural and Functional Comparisons

Substituent Position Effects: The 2,5-dichloro configuration in 2-(2,5-dichlorobenzoyl)pyrrole optimizes steric bulk and electron-withdrawing effects, enhancing proteasome binding compared to the 2,6-dichloro isomer (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione). The latter exhibits reduced metabolic stability due to altered Cl positioning, limiting its therapeutic utility . The cyanopyrrole and ester groups in Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate improve solubility but reduce target specificity compared to the dichlorobenzoyl-pyrrole core .

Biological Activity :

  • Ixazomib, derived from 2-(2,5-dichlorobenzoyl)pyrrole, demonstrates superior oral bioavailability and proteasome inhibition (IC₅₀ = 3.4 nM) compared to earlier analogs like bortezomib (IC₅₀ = 6.2 nM) . This enhancement is attributed to the boronate moiety and optimized dichlorobenzoyl substitution.
  • 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione shows anticonvulsant activity in rodent models but lacks clinical validation due to pharmacokinetic limitations (e.g., rapid hepatic clearance) .

Physicochemical Properties: The pyrrole ring in 2-(2,5-dichlorobenzoyl)pyrrole contributes to planar geometry, facilitating π-π stacking interactions with proteasome residues. In contrast, saturated pyrrolidine derivatives (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) exhibit reduced binding due to non-planar conformations .

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